molecular formula C18H23Cl2N5OS B2862721 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215315-90-4

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2862721
CAS No.: 1215315-90-4
M. Wt: 428.38
InChI Key: RNNACKXPCLSNMX-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core fused with a pyrazole-carboxamide scaffold. Its structure includes a 6-chloro-substituted benzothiazole ring, a dimethylamino-propyl side chain, and a 1,3-dimethylpyrazole moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS.ClH/c1-12-10-15(23(4)21-12)17(25)24(9-5-8-22(2)3)18-20-14-7-6-13(19)11-16(14)26-18;/h6-7,10-11H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNACKXPCLSNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chlorobenzo[d]thiazole moiety: This can be achieved through the reaction of 2-aminothiophenol with a chlorinated benzaldehyde under acidic conditions.

    Introduction of the dimethylamino propyl group: This step involves the alkylation of the chlorobenzo[d]thiazole intermediate with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate.

    Formation of the pyrazole carboxamide group: This can be accomplished by reacting the intermediate with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may exhibit biological activity, making it a potential candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with pyrazole-carboxamide derivatives reported in synthetic chemistry literature. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects, referencing analogs from the provided evidence (Molecules, 2015) .

Structural Features
Compound Core Structure Key Substituents Salt Form
Target Compound Benzothiazole-pyrazole-carboxamide 6-chloro-benzothiazole, 3-(dimethylamino)propyl, 1,3-dimethylpyrazole Hydrochloride
Evidence Compounds (3a–3p) Pyrazole-carboxamide Aryl groups (e.g., phenyl, p-tolyl, 4-fluorophenyl), cyano, methyl, chloro Neutral

Key Differences :

  • The target compound incorporates a benzothiazole ring, absent in evidence compounds, which may enhance π-π stacking interactions in biological targets.
  • The hydrochloride salt increases polarity and solubility relative to neutral pyrazole-carboxamides in the evidence.
Physicochemical and Spectral Properties
  • Melting Points : Evidence compounds exhibit melting points between 123–183°C, influenced by substituent polarity. The target’s hydrochloride salt may elevate its melting point due to ionic lattice formation.
  • Spectroscopy: MS: Evidence compounds show [M+H]+ peaks at 403–437 m/z. The target’s larger molecular weight (due to benzothiazole and dimethylamino-propyl) would result in a higher m/z. ¹H-NMR: The target’s dimethylamino-propyl chain would produce signals near δ 2.2–2.6 (CH2) and δ 2.9–3.1 (N(CH3)2), distinct from the aryl proton signals (δ 7.2–8.1) seen in evidence compounds .
Functional Implications of Substituents
  • Chloro Substituents : Both the target (6-chloro-benzothiazole) and evidence compounds (e.g., 3b, 3e with 4-chlorophenyl) utilize chloro groups for electronic and steric effects. Chlorine may enhance binding to hydrophobic pockets or modulate electron density.
  • Aryl vs. Heteroaryl Cores : The target’s benzothiazole core may confer greater metabolic stability compared to the phenyl groups in evidence compounds, as heterocycles often resist oxidative degradation.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that combines a benzothiazole moiety with a pyrazole structure. This unique combination provides a foundation for exploring its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The compound's IUPAC name reflects its complex arrangement of functional groups, which contribute to its diverse chemical properties and potential biological activities. The molecular formula is C₁₈H₃₁ClN₄OS.

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that it interacts with various enzymes and receptors within biological systems. Such interactions may modulate critical biological pathways, leading to therapeutic effects.

Biological Activities

Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological activities including:

  • Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer-related targets such as BRAF and EGFR .
  • Antimicrobial Properties : Similar compounds have shown efficacy against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neurological Applications : The structural features suggest potential applications in treating neurological disorders due to their ability to influence neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of BRAF(V600E), EGFR
AntimicrobialEffective against MRSA
NeurologicalPotential modulation of neurotransmitter systems

Case Study: Antitumor Activity

A study on pyrazole derivatives demonstrated significant antitumor activity against various cancer cell lines. For instance, compounds showed IC₅₀ values in the low micromolar range against prostate cancer cell lines (PC-3 and DU145) . This suggests that this compound could be further investigated for similar effects.

Case Study: Antimicrobial Efficacy

Research has highlighted the antimicrobial properties of related pyrazole compounds. A notable example includes propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole showing bacteriostatic activity against MRSA . This reinforces the potential of this compound in combating resistant infections.

Q & A

Q. Basic

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL). Solubility in ethanol is moderate (~10 mg/mL) .
  • Stability : Stable at room temperature in dry, dark conditions. Degrades at >100°C or in acidic/alkaline media (pH <3 or >10), requiring storage at –20°C for long-term stability .

How to design assays for evaluating anticancer activity?

Q. Advanced

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
  • Mechanistic studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
    • Target inhibition : Western blotting for apoptosis markers (Bax, Bcl-2) or kinase activity (e.g., EGFR inhibition) .
  • In vivo models : Xenograft studies in nude mice, administering 10–50 mg/kg intraperitoneally for 21 days, monitoring tumor volume and toxicity .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Purity validation : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .
  • Assay standardization : Use identical cell lines (ATCC-verified), serum-free media, and incubation times across labs.
  • Structural analogs : Compare activity with derivatives (e.g., 6-methoxy or 6-fluoro benzothiazole variants) to identify substituent-specific effects .

What strategies improve synthetic yield and scalability?

Q. Advanced

  • Catalyst optimization : Transition from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., immobilized Pd/C) for easier recovery .
  • Process intensification : Adopt microwave-assisted synthesis for faster reaction kinetics (30 minutes vs. 12 hours conventionally) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve waste profiles .

What are potential biological targets based on structural motifs?

Q. Basic

  • Kinase inhibition : The benzothiazole-pyrazole scaffold mimics ATP-binding sites in kinases (e.g., JAK2, Aurora B) .
  • Antimicrobial activity : Thiazole rings disrupt bacterial membrane synthesis (e.g., against S. aureus via FabI inhibition) .

How to assess pharmacokinetic properties in preclinical studies?

Q. Advanced

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays.
    • Metabolism : Liver microsome incubation (human/rodent) to identify CYP450-mediated degradation .
  • Plasma stability : Incubate compound in plasma at 37°C; measure half-life via LC-MS/MS .

What analytical methods ensure batch-to-batch consistency?

Q. Basic

  • FT-IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles (e.g., HCl loss at ~150°C) .

How to design SAR studies for enhanced bioactivity?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified benzothiazole (e.g., 6-CF₃ vs. 6-Cl) or pyrazole (e.g., 3-ethyl vs. 3-methyl) groups .
  • QSAR modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to EGFR (PDB ID: 1M17) .
  • In vitro validation : Prioritize derivatives with >10-fold improved IC₅₀ in primary screens .

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